N,3-dimethylbenzamide
Overview
Description
N,3-dimethylbenzamide is a compound that is commonly used in insect repellants . It is believed to work as such because mosquitoes intensely dislike its smell . It is also an effective solvent and may dissolve plastics, rayon, spandex, other synthetic fabrics, and painted or varnished surfaces .
Synthesis Analysis
N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is the most widely used insect repellent and is shown to serve this role . The synthesis of N,3-dimethylbenzamide involves the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .
Molecular Structure Analysis
The molecular formula of N,3-dimethylbenzamide is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Physical And Chemical Properties Analysis
N,3-dimethylbenzamide has a density of 1.1±0.1 g/cm3 . Its boiling point is 237.7±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 97.6±24.3 °C .
Scientific Research Applications
Metabolic Processes
Microsomal Demethylation : N,N-Dimethylbenzamides, such as N,3-dimethylbenzamide, undergo metabolic processes in rat liver microsomes. This results in the formation of N-methylbenzamides and formaldehyde. The intermediate compound, N-hydroxymethyl-N-methylbenzamide, is formed during this process (Constantino, Rosa, & Iley, 1992).
In Vitro Metabolism : The metabolism of N-picolyl-3,5-dimethylbenzamides, a variant of N,3-dimethylbenzamide, has been studied 'in vitro'. Techniques like TLC and HPLC were used to identify the metabolites formed (Caputo, Viola, Grosa, Rocco, & Biglino, 1986).
Chemical Synthesis and Reactions
Synthesis Techniques : There are methods for synthesizing 3,5-Dimethylbenzamide, a related compound, which involve oxidizing mesitylene with dilute nitric acid, followed by chloridizing and reacting with freezing ammonia (Zheng Su, 2003).
- spectroscopy. This includes examining the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, providing insights into their molecular behavior and interactions (Jackman, Kavanagh, & Haddon, 1969).
- Oxidation Studies : The oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides has been explored. This process is consistent with a mechanism involving hydrogen atom abstraction from the substrate (Iley, Constantino, Norberto, & Rosa, 1990).
Synthesis and Utility in Organic Chemistry
- Chemical Synthesis Utility : N,N-Dimethylbenzamide and related compounds are used in reactions with vicinal cis-diols to create cyclic acetals. These acetals serve as temporary protecting groups in organic synthesis, illustrating the versatility of N,3-dimethylbenzamide derivatives (Hanessian & Moralioglu, 1972).
Hydration and Molecular Structure Studies
- Hydration Studies : The structure of hydrated N,N-dimethylbenzamide has been analyzed using infrared absorption spectra. This study highlights the molecular interactions and structure of N,N-dimethylbenzamide in various hydration states (Kobayashi & Matsushita, 1990).
Synthesis and Modification
- Synthesis of Derivatives : Research includes the synthesis of specific derivatives like 2-Amino-5-chloro-N,3-dimethylbenzamide, showing the potential for creating a variety of compounds starting from N,3-dimethylbenzamide (Zhang Zho, 2014).
Safety And Hazards
N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
N,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSODUAHKWBHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359491 | |
Record name | N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylbenzamide | |
CAS RN |
74786-81-5 | |
Record name | N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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